molecular formula C18H22N4O3 B2916828 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-40-7

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2916828
CAS RN: 941970-40-7
M. Wt: 342.399
InChI Key: VQQFGMSHSPVVOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the synthesis of cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione , which serves as a key intermediate in the production of spirotetramat , a second-generation insecticide developed by Bayer CropScience. The synthesis includes catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a raw material. The overall yield is approximately 20.4% .


Molecular Structure Analysis

The molecular formula of this compound is C₁₃H₁₈N₂O₂ . It contains a spirobicyclic ring system with an indoline moiety and a 1,3,8-triazaspiro[4.5]decane scaffold. The stereochemistry and conformation play crucial roles in its biological activity .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. These reactions are essential for its synthesis and subsequent modification .


Physical And Chemical Properties Analysis

  • NMR Spectra : The compound exhibits characteristic peaks in the ^1H and ^13C NMR spectra, providing insights into its structure and stereochemistry .

Scientific Research Applications

Structural Characterization and Crystallography

One significant application of this compound is in the field of structural characterization and crystallography. For instance, the study of alaptide from synchrotron powder diffraction data has revealed the molecular structure and conformation of related compounds, demonstrating the utility of crystallographic analysis in understanding their physical and chemical properties (Rohlíček et al., 2010).

Antimicrobial and Detoxification Applications

Another area of application is in antimicrobial and detoxification technologies. A novel N-halamine precursor related to this compound has been synthesized and applied to cotton fabrics, showing promising results in antimicrobial efficacy and chemical detoxification capabilities (Ren et al., 2009).

Hypoxia-Inducible Factor Inhibition for Anemia Treatment

Research into hypoxia-inducible factor prolyl hydroxylase inhibitors has identified derivatives of this compound as efficacious in treating anemia. These studies highlight the potential for these compounds to regulate erythropoietin production, offering a novel approach for anemia therapy (Váchal et al., 2012).

Anticancer Activity

The synthesis and evaluation of derivatives have also been explored for anticancer applications. Certain derivatives have been synthesized and characterized, showing moderate to potent anticancer activity against various cancer cell lines, suggesting these compounds' potential in cancer treatment (Mane et al., 2020).

Anticonvulsant Activity

The investigation into anticonvulsant properties of derivatives has led to the identification of compounds with significant efficacy in preclinical models. This research contributes to the development of new therapeutic agents for epilepsy and seizure disorders (Obniska et al., 2006).

properties

IUPAC Name

8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20-16(24)18(19-17(20)25)7-10-21(11-8-18)12-15(23)22-9-6-13-4-2-3-5-14(13)22/h2-5H,6-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQFGMSHSPVVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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